1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide
描述
The compound 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide (hereafter referred to as the "target compound") is a pyrimidine-piperidine hybrid with a trifluoromethyl group at position 6 and a methyl group at position 2 of the pyrimidine ring. The piperidine moiety is functionalized with a carboxamide group linked to a 2-(2-thienyl)ethyl substituent.
Key structural features:
- Pyrimidine core: Critical for π-π stacking and hydrogen bonding in receptor interactions.
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- 2-(2-Thienyl)ethyl group: May improve binding affinity to sulfur-interacting biological targets.
属性
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c1-12-23-15(18(19,20)21)11-16(24-12)25-8-5-13(6-9-25)17(26)22-7-4-14-3-2-10-27-14/h2-3,10-11,13H,4-9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWCTUJDAJINTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCCC3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide, a compound with the CAS number 1775411-52-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C18H21F3N4O
- Molecular Weight : 404.44 g/mol
- Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety linked to a thienyl ethyl chain.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays indicate that it triggers apoptosis through caspase activation, suggesting a dose-dependent response .
-
Case Studies :
- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- A study indicated that derivatives of similar pyrimidine compounds displayed enhanced activity against leukemia cell lines, suggesting structural modifications can improve efficacy .
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression:
- Carbonic Anhydrases (CAs) : Selective inhibition of certain isoforms of carbonic anhydrases (hCA IX and XII) was observed, which are implicated in tumor growth and metastasis. The most active derivatives showed K_i values in the low nanomolar range .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| Anticancer | U-937 | 1.54 | Apoptosis induction via caspase activation |
| Enzyme Inhibition | hCA IX | 0.089 | Inhibition of enzyme activity |
| Enzyme Inhibition | hCA II | 0.75 | Inhibition of enzyme activity |
相似化合物的比较
Structural Analogs and Their Properties
Key Findings from Comparative Studies
Role of the 2-(2-Thienyl)ethyl Group :
- The target compound and R 33 352 both feature this substituent. In R 33 352, the thienylethyl group contributes to rapid onset and short duration of action, likely due to rapid metabolism or dissociation from targets . This suggests the target compound may exhibit similar pharmacokinetic properties.
Impact of Trifluoromethyl Pyrimidine :
- Analogous compounds (e.g., –19) consistently retain the 2-methyl-6-(trifluoromethyl)pyrimidine core. The trifluoromethyl group is associated with enhanced metabolic stability and improved binding to hydrophobic pockets in enzymes or receptors .
Carboxamide vs. Propanamide Linkages: R 33 352 uses a propanamide linker, while the target compound employs a carboxamide.
In contrast, the cyclohexylmethyl group in increases lipophilicity, favoring blood-brain barrier penetration .
常见问题
Q. Methodological workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring conformation, thiophene substituents) .
- 19F NMR confirms the presence and position of the trifluoromethyl group .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀F₃N₅OS) .
X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and intermolecular interactions .
Advanced: What challenges arise in elucidating the compound’s mechanism of action?
Q. Key hurdles :
- Target ambiguity : The trifluoromethylpyrimidine moiety may interact with kinases or GPCRs, but confirmation requires:
- Kinase inhibition assays (e.g., ATP-competitive binding studies with TR-FRET technology) .
- Receptor binding profiling (radioligand displacement assays using ³H-labeled analogs) .
- Metabolic stability : The thiophene group may undergo oxidative metabolism, complicating in vivo studies. Use LC-MS/MS to track metabolites in hepatocyte incubations .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses but requires validation via mutagenesis studies .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Case example : If IC₅₀ values vary across studies:
Assay standardization :
- Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity studies .
Orthogonal validation :
- Confirm antiproliferative activity via SRB assays and flow cytometry (apoptosis/necrosis differentiation) .
Chemical integrity checks :
- Use HPLC-UV to verify compound stability under assay conditions (e.g., DMSO stock solutions prone to oxidation) .
Advanced: What computational strategies improve derivative design?
Q. Approaches :
Quantum Mechanical (QM) Calculations :
- Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor binding kinetics (e.g., RMSD plots to assess target engagement stability) .
QSAR Modeling :
- Train models using IC₅₀ data from analogs with varying substituents (e.g., methyl vs. ethyl groups on the pyrimidine ring) .
Basic: What solvents and conditions optimize its solubility for in vitro studies?
- Polar aprotic solvents : DMSO (stock solutions ≤10 mM) or dimethylacetamide (DMA) for cellular assays .
- Aqueous buffers : Use 0.1% Tween-80 in PBS or culture media to prevent aggregation .
- pH adjustment : For ionizable groups, prepare solutions at pH 6.5–7.4 to enhance solubility .
Advanced: How to assess off-target effects in preclinical studies?
Q. Strategies :
- Broad-panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler™) or 100+ GPCRs (Calcium Flux Assay) .
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., MAPK/ERK vs. PI3K/Akt) .
- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement by measuring protein thermal stability shifts .
Q. Tables for Reference :
| Technique | Application | Key Parameters |
|---|---|---|
| SPR (Surface Plasmon Resonance) | Binding kinetics (ka/kd) | Chip immobilization: His-tagged receptors |
| Cryo-EM | Structural resolution of ligand-target complexes | Resolution: 3.0–3.5 Å (for small molecules) |
| Metabolomics | Metabolic pathway disruption analysis | LC-HRMS with isotopic labeling |
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